molecular formula C14H16FN3OS B7637262 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole

3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole

Cat. No. B7637262
M. Wt: 293.36 g/mol
InChI Key: JESBEMSTUQWWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application as a drug candidate. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole is not fully understood. However, several studies have suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for the growth and replication of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole have been studied in vitro and in vivo. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cell proliferation. Moreover, 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has also been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy.

Future Directions

Several future directions can be explored in the field of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole research. One of the potential directions is to investigate the structure-activity relationship of this compound to identify more potent analogs with improved biological activity. Moreover, the potential application of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole as a drug candidate for the treatment of various diseases can be further explored through preclinical and clinical studies. Additionally, the development of novel drug delivery systems can be explored to improve the bioavailability and efficacy of this compound.
In conclusion, 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole is a promising chemical compound with potential application in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a drug candidate.

Synthesis Methods

The synthesis method of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has been reported in the literature using different approaches. One of the most commonly used methods involves the reaction of 4-fluorophenylhydrazine with 2-chloroacetyl chloride to obtain 4-(4-fluorophenyl) hydrazinylideneacetyl chloride, which is then reacted with 2-methylthio-1,3-propanediol in the presence of sodium methoxide to yield the desired product.

Scientific Research Applications

3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has been studied extensively for its potential application in the treatment of various diseases such as cancer, bacterial and fungal infections, and neurological disorders. Several studies have reported the anticancer activity of this compound against different cancer cell lines, including breast, lung, and liver cancer cells. Moreover, 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has also been shown to possess potent antibacterial and antifungal activity against various strains of bacteria and fungi.

properties

IUPAC Name

3-(4-fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS/c1-20-14-17-16-13(10-4-6-11(15)7-5-10)18(14)9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESBEMSTUQWWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1CC2CCCO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole

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